5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride
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Overview
Description
5-Azaspiro[35]nonane-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic amine, which is then further reacted with a carboxylic acid derivative to introduce the carboxylic acid group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment would be essential to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological conditions.
Mechanism of Action
The mechanism by which 5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, potentially modulating the activity of these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 7-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride
- 7-Azaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, hydrochloride
- 2-Oxa-7-azaspiro[3.5]nonane hemioxalate
Uniqueness
5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer different reactivity profiles and binding affinities, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
5-azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)7-5-9(6-7)3-1-2-4-10-9;/h7,10H,1-6H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPFTYWJUCASCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CC(C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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